1-(Methoxymethyl)cyclohexane-1-carbaldehyde
Description
Contextualization within Cyclohexane (B81311) Derivatives and Carbonyl Chemistry
Cyclohexane derivatives are a cornerstone of organic chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and materials. The conformational behavior of the cyclohexane ring, typically adopting a chair conformation to minimize steric strain, plays a crucial role in determining the reactivity of its substituents. nih.govacs.org The spatial arrangement of functional groups on the cyclohexane ring can significantly influence the stereochemical outcome of reactions. libretexts.org
The aldehyde functional group is one of the most versatile in organic synthesis. Aldehydes are highly reactive due to the electrophilic nature of the carbonyl carbon and can undergo a wide array of transformations, including oxidation, reduction, and nucleophilic addition. pearson.comyoutube.com The reactivity of an aldehyde can be influenced by the steric and electronic properties of the adjacent substituents. In the case of 1-(methoxymethyl)cyclohexane-1-carbaldehyde, the presence of the bulky cyclohexane ring and the methoxymethyl group at the α-position can modulate the accessibility and reactivity of the aldehyde.
Significance of the Methoxymethyl Group in Synthetic Design
The methoxymethyl (MOM) group is widely recognized in organic synthesis as a robust protecting group for alcohols. adichemistry.comchemistrytalk.org It is an acetal (B89532) that is stable under a variety of reaction conditions, including those that are basic, nucleophilic, and electrophilic. adichemistry.com This stability allows for chemical modifications to be performed on other parts of a molecule without affecting the protected hydroxyl group. The MOM group can be introduced by reacting an alcohol with chloromethyl methyl ether or dimethoxymethane (B151124) in the presence of a base or an acid catalyst, respectively. wikipedia.org
While in this compound the methoxymethyl group is not directly protecting a hydroxyl group in the traditional sense, its presence is significant. It introduces an ether linkage that is generally stable but can be cleaved under specific acidic conditions. adichemistry.comtandfonline.com This provides a latent reactive site that can be unmasked at a later stage in a synthetic sequence. The stability of the MOM ether is pH-dependent, being stable between pH 4 and 12. adichemistry.com
Overview of Reactive Sites and Potential Transformations
The chemical behavior of this compound is dictated by the interplay of its three main structural components: the aldehyde functionality, the ether linkage, and the cyclohexane ring system.
The aldehyde group is the most reactive site in the molecule. It is susceptible to a variety of transformations:
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-(methoxymethyl)cyclohexane-1-carboxylic acid, using mild oxidizing agents such as Tollens' reagent ([Ag(NH3)2]+) or stronger ones like potassium permanganate (B83412) (KMnO4). pearson.comsmolecule.comsarthaks.com
Reduction: The aldehyde can be reduced to a primary alcohol, [1-(methoxymethyl)cyclohexyl]methanol, using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). smolecule.com
Nucleophilic Addition: The electrophilic carbonyl carbon is a target for a wide range of nucleophiles. For instance, reaction with Grignard reagents (e.g., PhMgBr) followed by acidic workup yields a secondary alcohol. doubtnut.com Reaction with semicarbazide (B1199961) in the presence of a weak acid forms a semicarbazone. sarthaks.comaskiitians.com In the presence of excess ethanol (B145695) and an acid catalyst, it can form a diethyl acetal. doubtnut.com
Clemmensen Reduction: The aldehyde can be reduced to a methyl group (forming 1-methyl-1-(methoxymethyl)cyclohexane) using zinc amalgam and dilute hydrochloric acid. doubtnut.com
The methoxymethyl ether linkage is generally stable under neutral and basic conditions. However, it is an acetal and can be cleaved under acidic conditions to reveal a hydroxyl group and formaldehyde. adichemistry.com This deprotection is a common strategy in multi-step synthesis. nih.gov The cleavage can be achieved by heating with a dilute acid, such as hydrochloric acid in methanol (B129727). adichemistry.com
The cyclohexane ring itself is relatively inert to many chemical transformations. However, its conformational rigidity plays a critical role in directing the stereochemical course of reactions involving the substituents. The ring can undergo reactions such as dehydrogenation under specific catalytic conditions or radical substitution at high temperatures. researchgate.net The dynamic nature of the cyclohexane ring, including ring-flipping, can also influence the reactivity of the attached functional groups by altering their spatial orientations. nih.govacs.org For reactions like E2 eliminations on substituted cyclohexanes, the requirement for an anti-periplanar arrangement of the leaving group and a proton means that both must be in axial positions. libretexts.orgmasterorganicchemistry.com
Strategic Importance as a Versatile Synthetic Intermediate
The combination of a reactive aldehyde and a stable yet cleavable ether group on a cyclohexane framework makes this compound a valuable and versatile synthetic intermediate. smolecule.com Its bifunctional nature allows for sequential or chemoselective transformations, providing access to a variety of more complex molecular structures. The aldehyde can be used as a handle to introduce new carbon-carbon bonds or other functional groups, while the methoxymethyl group can either be retained in the final product or cleaved to reveal a hydroxyl group for further functionalization. This dual reactivity makes it a useful building block in the synthesis of natural products and other target molecules in medicinal chemistry. smolecule.com
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 269072-13-1 angelpharmatech.com |
| Molecular Formula | C9H16O2 angelpharmatech.com |
| Molecular Weight | 156.22 g/mol angelpharmatech.com |
| InChIKey | Not available in search results |
Table 2: Predicted Physical Properties of this compound
| Property | Value |
|---|---|
| Physical State | Likely a colorless liquid at room temperature smolecule.com |
| Boiling Point | Moderate, influenced by molecular size and polarity smolecule.com |
Table 3: Summary of Potential Transformations
| Reactive Site | Reagent/Condition | Product Type |
|---|---|---|
| Aldehyde | Oxidizing agent (e.g., KMnO4, Tollens' reagent) | Carboxylic acid pearson.comsmolecule.com |
| Aldehyde | Reducing agent (e.g., NaBH4, LiAlH4) | Primary alcohol smolecule.com |
| Aldehyde | Grignard reagent (e.g., PhMgBr) then H3O+ | Secondary alcohol doubtnut.com |
| Aldehyde | Semicarbazide, weak acid | Semicarbazone sarthaks.comaskiitians.com |
| Aldehyde | Excess ethanol, acid | Diethyl acetal doubtnut.com |
| Aldehyde | Zn(Hg), dil. HCl | Alkane (methyl group) doubtnut.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(methoxymethyl)cyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-11-8-9(7-10)5-3-2-4-6-9/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENYLESHOWGJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCCC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Analysis of Chemical Reactivity and Transformation Pathways
Reactions at the Carbaldehyde Moiety
The aldehyde group (-CHO) in 1-(Methoxymethyl)cyclohexane-1-carbaldehyde is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic. This inherent electrophilicity is the foundation for its reactivity towards nucleophiles.
Nucleophilic Additions
Nucleophilic addition reactions are fundamental to the chemistry of aldehydes. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the final product.
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily react with aldehydes. The addition of these reagents to this compound results in the formation of secondary alcohols. For instance, the reaction with a Grignard reagent like phenylmagnesium bromide (PhMgBr), followed by an acidic workup, would yield (1-(methoxymethyl)cyclohexyl)(phenyl)methanol. sarthaks.comsarthaks.com The reaction proceeds via the nucleophilic attack of the phenyl anion on the carbonyl carbon.
Table 1: Nucleophilic Addition of Organometallic Reagents
| Reagent | Product | Reaction Type |
| Phenylmagnesium Bromide | (1-(Methoxymethyl)cyclohexyl)(phenyl)methanol | Grignard Addition |
| Methyllithium | 1-(1-(Methoxymethyl)cyclohexyl)ethan-1-ol | Organolithium Addition |
Aldehydes react with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond. These condensation reactions are typically catalyzed by a weak acid.
Imines: The reaction with primary amines (R-NH₂) yields imines, also known as Schiff bases. peerj.comnih.gov The mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the imine.
Oximes: Hydroxylamine (NH₂OH) reacts with this compound to form an oxime. arpgweb.comnih.gov Oximes are useful intermediates in organic synthesis, for example, in the Beckmann rearrangement.
Hydrazones: Hydrazine (H₂NNH₂) and its derivatives, such as semicarbazide (B1199961), react to form hydrazones and semicarbazones, respectively. nih.govnih.govresearchgate.net The reaction with semicarbazide is a common method for the characterization and purification of aldehydes. doubtnut.comambeed.com
Table 2: Formation of C=N Derivatives
| Reagent | Product Class | Product Name |
| Primary Amine (R-NH₂) | Imine | N-((1-(methoxymethyl)cyclohexyl)methylene)alkan-1-amine |
| Hydroxylamine | Oxime | This compound oxime |
| Semicarbazide | Semicarbazone | 2-((1-(methoxymethyl)cyclohexyl)methylene)hydrazine-1-carboxamide |
In the presence of an acid catalyst, aldehydes react reversibly with alcohols to form hemiacetals and subsequently acetals. libretexts.orglibretexts.org The reaction of this compound with two equivalents of an alcohol, such as ethanol (B145695), in the presence of an acid catalyst, leads to the formation of an acetal (B89532). doubtnut.com This reaction is often used to protect the aldehyde group during other chemical transformations, as acetals are stable under neutral or basic conditions but can be readily hydrolyzed back to the aldehyde with aqueous acid. libretexts.orgyoutube.com The use of a diol, like ethylene (B1197577) glycol, results in the formation of a cyclic acetal.
Table 3: Acetal Formation
| Alcohol Reagent | Product Class | Product Name |
| Ethanol (excess) | Acetal | 1-(Diethoxymethyl)-1-(methoxymethyl)cyclohexane |
| Ethylene Glycol | Cyclic Acetal | 2-(1-(Methoxymethyl)cyclohexyl)-1,3-dioxolane |
Oxidation Reactions
The aldehyde group is readily oxidized to a carboxylic acid group. This transformation can be achieved using a variety of oxidizing agents.
A classic method for the oxidation of aldehydes is the use of Tollens' reagent, which is an ammoniacal solution of silver nitrate (B79036) ([Ag(NH₃)₂]⁺). pearson.com The reaction of this compound with Tollens' reagent would yield 1-(methoxymethyl)cyclohexane-1-carboxylic acid and a characteristic silver mirror. pearson.comshaalaa.com This reaction is often used as a qualitative test for the presence of aldehydes.
Other common oxidative methods include the use of potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions. More modern and selective methods are also available that utilize reagents such as chromium trioxide (CrO₃) or employ catalytic systems. organic-chemistry.org
Table 4: Oxidation to Carboxylic Acid
| Oxidizing Agent | Product | Key Observation/Condition |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 1-(Methoxymethyl)cyclohexane-1-carboxylic acid | Formation of silver mirror |
| Potassium Permanganate (KMnO₄) | 1-(Methoxymethyl)cyclohexane-1-carboxylic acid | Acidic conditions |
| Potassium Dichromate (K₂Cr₂O₇) | 1-(Methoxymethyl)cyclohexane-1-carboxylic acid | Acidic conditions |
Reduction Reactions
The aldehyde functional group in this compound is susceptible to reduction, leading to the formation of the corresponding primary alcohol. Additionally, under specific oxidative conditions, the compound can undergo deformylation.
The reduction of this compound to its primary alcohol, [1-(methoxymethyl)cyclohexyl]methanol, is a fundamental transformation. This conversion is typically achieved using standard reducing agents capable of reducing aldehydes. openstax.org Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Sodium borohydride is often preferred due to its milder nature and compatibility with protic solvents like methanol (B129727) or ethanol, making it a safer and more convenient option for routine reductions. openstax.org The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a protic source protonates the resulting alkoxide intermediate to yield the final alcohol product.
Lithium aluminum hydride is a significantly more powerful reducing agent and must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF). openstax.org While highly effective for reducing aldehydes, its high reactivity requires more stringent handling procedures. The mechanism is analogous to that of NaBH₄, involving hydride transfer followed by an acidic workup. Given the structure of this compound, which lacks other readily reducible functional groups, both reagents are expected to provide a high yield of [1-(methoxymethyl)cyclohexyl]methanol.
| Reaction | Reagent(s) | Typical Solvent(s) | Product |
| Reduction to Primary Alcohol | 1. Sodium Borohydride (NaBH₄)2. H₂O or mild acid workup | Methanol, Ethanol | [1-(methoxymethyl)cyclohexyl]methanol |
| Reduction to Primary Alcohol | 1. Lithium Aluminum Hydride (LiAlH₄)2. H₃O⁺ workup | Diethyl ether, THF | [1-(methoxymethyl)cyclohexyl)methanol |
Deformylation is a reaction that removes the aldehyde group (-CHO) from a molecule. rsc.org For aldehydes like this compound that lack an α-hydrogen atom, oxidative deformylation pathways often proceed via nucleophilic attack at the carbonyl carbon. researchgate.netacs.org This process is relevant in various chemical and biological systems, where metal-dioxygen species can act as efficient deformylating agents. researchgate.net
The mechanism typically involves the direct attack of an oxidant on the electrophilic aldehyde carbon. researchgate.net This can lead to the formation of a tetrahedral intermediate which subsequently breaks down. In the context of biomimetic chemistry, metal-peroxo complexes are known to react with aldehydes through such deformylation pathways. manchester.ac.uk For an aldehyde without an α-hydrogen, like the subject compound, the reaction avoids pathways involving enol or enolate intermediates. acs.orgnih.gov The reaction ultimately results in the cleavage of the carbon-carbon bond between the cyclohexyl ring and the carbonyl group, potentially yielding 1-methoxy-1-methylcyclohexane (B14676444) and a formate (B1220265) derivative, depending on the specific reagents and conditions employed.
| Reaction Pathway | Typical Reagents/Systems | Key Mechanistic Feature | Potential Product(s) |
| Oxidative Deformylation | Metal-dioxygen complexes (e.g., biomimetic Cu(II)-superoxo or metal-peroxo complexes) | Nucleophilic attack of the oxidant on the carbonyl carbon. researchgate.net | 1-Methoxy-1-methylcyclohexane + Formate derivative |
Carbon-Carbon Bond Forming Reactions
The carbonyl group of this compound serves as an electrophilic site for various carbon-carbon bond-forming reactions, enabling the synthesis of more complex molecular architectures.
The Wittig reaction provides a powerful method for converting aldehydes into alkenes. libretexts.orgwikipedia.org In this reaction, this compound would react with a phosphonium (B103445) ylide (a Wittig reagent). The reaction proceeds through a [2+2] cycloaddition between the aldehyde and the ylide to form a transient four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orgmasterorganicchemistry.com This intermediate then decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. libretexts.org
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
Non-stabilized ylides (where the R group on the ylide is an alkyl group) generally react under kinetic control to produce predominantly the (Z)-alkene. wikipedia.orgorganic-chemistry.org
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) react under thermodynamic control, leading to the formation of the more stable (E)-alkene as the major product. organic-chemistry.org
The steric bulk around the carbonyl group in this compound might slow the reaction rate, particularly with more hindered ylides, but the reaction is generally robust and widely applicable. libretexts.org
| Ylide Type | Ylide Structure (Example) | Expected Major Product Stereoisomer | Product Structure (Example) |
| Non-stabilized | Ph₃P=CHCH₃ | (Z)-alkene | (Z)-1-(methoxymethyl)-1-(prop-1-en-1-yl)cyclohexane |
| Stabilized | Ph₃P=CHCO₂Et | (E)-alkene | Ethyl (E)-3-(1-(methoxymethyl)cyclohexyl)acrylate |
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where the aldehyde reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.com Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate, ethyl cyanoacetate). orientjchem.org
The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or triethylamine), which deprotonates the active methylene compound to form a resonance-stabilized carbanion. tandfonline.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting β-hydroxy intermediate usually undergoes spontaneous dehydration (elimination of water) to yield a stable α,β-unsaturated product. sigmaaldrich.comorganic-chemistry.org The steric hindrance of the aldehyde may necessitate slightly more forcing conditions or longer reaction times compared to unhindered aldehydes. rsc.org
| Active Methylene Compound | Catalyst | Typical Solvent | Product |
| Malononitrile | Piperidine, Triethylamine | Ethanol, Toluene | 2-((1-(methoxymethyl)cyclohexyl)methylene)malononitrile |
| Diethyl malonate | Piperidine/Acetic Acid (Doebner modification) | Benzene, Pyridine | Diethyl 2-((1-(methoxymethyl)cyclohexyl)methylene)malonate |
Because this compound has no α-hydrogens, it cannot self-condense in an aldol reaction. However, it can act as the electrophilic partner in a directed or crossed-aldol condensation (often called a Claisen-Schmidt condensation) with another carbonyl compound that can form an enolate, such as a ketone or another aldehyde with α-hydrogens. sigmaaldrich.comwikipedia.org
The reaction can be catalyzed by either acid or base. In a base-catalyzed mechanism, the base abstracts an α-proton from the enolizable partner to form a nucleophilic enolate, which then attacks the carbonyl of this compound. sigmaaldrich.commagritek.com The initial product is a β-hydroxy carbonyl compound. Under many conditions, this aldol adduct readily dehydrates to form an α,β-unsaturated carbonyl compound, driven by the formation of a conjugated system. wikipedia.org
Stereochemical control in aldol reactions is a critical aspect of modern organic synthesis. ijnrd.org When the enolate partner is chiral or prochiral, the formation of new stereocenters can be controlled. The Zimmerman-Traxler model is often used to predict the diastereoselectivity of aldol reactions involving metal enolates, proposing a chair-like six-membered transition state. harvard.edu By controlling the geometry of the enolate ((E) vs. (Z)), one can often selectively produce either syn or anti aldol adducts. harvard.edu Although the aldehyde itself is achiral, its reaction with a chiral enolate would proceed with diastereofacial selectivity.
| Enolizable Partner (Example) | Catalyst/Conditions | Initial Product (Aldol Adduct) | Dehydrated Product |
| Acetone | NaOH, H₂O/EtOH | 4-hydroxy-4-(1-(methoxymethyl)cyclohexyl)butan-2-one | 4-(1-(methoxymethyl)cyclohexyl)but-3-en-2-one |
| Cyclohexanone | LDA, THF, -78 °C (Directed Aldol) | 2-(hydroxy(1-(methoxymethyl)cyclohexyl)methyl)cyclohexan-1-one | 2-((1-(methoxymethyl)cyclohexyl)methylene)cyclohexan-1-one |
Transformations Involving the Methoxymethyl Ether
The methoxymethyl (MOM) ether group is a widely utilized protecting group for alcohols in organic synthesis, valued for its relative stability and the variety of methods available for its removal. nih.govwikipedia.org Its behavior is central to the synthetic utility of this compound.
Selective Cleavage and Deprotection Methodologies
The cleavage of the MOM ether in molecules like this compound to reveal the hydroxymethyl group is a critical transformation. As an acetal, the MOM group is susceptible to acid-catalyzed hydrolysis. adichemistry.com A range of methodologies have been developed to achieve this deprotection, varying in their reaction conditions from strongly acidic to milder, more selective Lewis acid-promoted reactions.
Classic methods often employ strong protic acids such as hydrochloric acid (HCl) or p-toluenesulfonic acid (pTSA) in a protic solvent like methanol. adichemistry.comresearchgate.net However, these conditions can be harsh and may not be suitable for substrates with other acid-labile functional groups. Consequently, a variety of milder and more selective methods have been developed. Lewis acids are prominent in this regard, offering tunable reactivity. Reagents such as zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), zinc bromide (ZnBr₂), zirconium(IV) chloride (ZrCl₄), and bismuth(III) chloride (BiCl₃) have proven effective, often under neutral or near-neutral conditions. researchgate.netresearchgate.netresearchgate.net For instance, ZnBr₂ in conjunction with a soft nucleophile like n-propylthiol (n-PrSH) can rapidly and selectively cleave MOM ethers in minutes with high yields. researchgate.netscispace.com Another mild approach involves the use of trimethylsilyl (B98337) triflate (TMSOTf) with 2,2′-bipyridyl, which proceeds through a different mechanism for aliphatic versus aromatic MOM ethers. nih.govacs.org
| Reagent(s) | Solvent | Conditions | Selectivity Notes | Reference |
|---|---|---|---|---|
| p-Toluenesulfonic acid (pTSA) | Solvent-free | RT, 30 min | High yielding; acetate (B1210297) group is not stable. | eurekaselect.com |
| Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) | Isopropanol | Reflux | Selective over benzyl (B1604629) (Bn) and silyl (B83357) (TBDPS) ethers. | researchgate.net |
| Zinc bromide (ZnBr₂) / n-Propylthiol (n-PrSH) | Dichloromethane (CH₂Cl₂) | 0 °C to RT, <10 min | Rapid and selective, even for tertiary alcohols. | scispace.com |
| Trimethylsilyl triflate (TMSOTf) / 2,2′-Bipyridyl | Acetonitrile (B52724) (CH₃CN) | 0 °C to RT | Mild, non-acidic conditions; compatible with acid-labile groups. | acs.org |
| Carbon tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | 1,2-Dichloroethane | Thermal | Effective in aprotic solvents. | researchgate.net |
Stability under Acidic and Basic Conditions
The stability profile of the MOM ether is a key feature of its utility as a protecting group. It is known to be stable across a wide pH range, typically from 4 to 12. adichemistry.com This characteristic makes it robust under a variety of reaction conditions.
Basic Conditions: The MOM ether is exceptionally stable under strongly basic conditions. spcmc.ac.in It is inert to common bases such as alkali metal hydroxides, alkoxides (e.g., t-BuOK), and amines (e.g., NEt₃), as well as organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents. adichemistry.comorganic-chemistry.org This stability is crucial in complex syntheses, allowing for transformations such as aldol reactions, Wittig olefinations, or metal-catalyzed cross-couplings on other parts of the molecule without affecting the protected alcohol. spcmc.ac.in
Acidic Conditions: The stability of the MOM ether is highly dependent on the strength of the acid. It is generally stable in weakly acidic media (pH 4-6). nih.gov However, as an acetal, it is inherently labile to strong protic or Lewis acids. adichemistry.commasterorganicchemistry.com Under strongly acidic conditions (pH < 1), the ether oxygen is protonated, which facilitates cleavage of the C-O bond to form a resonance-stabilized oxonium ion and the free alcohol. masterorganicchemistry.com This sensitivity to acid is the basis for most deprotection strategies but also a limitation if acid-catalyzed reactions are required elsewhere in the molecule. nih.gov
Role in Directing Group Chemistry
While the concept of a directing group is most commonly associated with controlling regioselectivity in aromatic substitutions, the underlying principles of intramolecular influence can apply to alicyclic systems as well. In the context of this compound, the methoxymethyl group can potentially influence reactivity through several mechanisms.
One significant role is through neighboring group participation (NGP). dalalinstitute.comlibretexts.org The ether oxygen atom, with its lone pairs of electrons, can act as an internal nucleophile. If a reaction creates an electron-deficient center at a sterically accessible position, such as the adjacent quaternary carbon or the aldehyde carbon, the ether oxygen can participate intramolecularly. This can lead to the formation of a transient cyclic oxonium ion intermediate, which may influence the stereochemical or regiochemical outcome of a reaction. libretexts.orgugr.es For example, in reactions involving the aldehyde, chelation control with a Lewis acid coordinated to both the aldehyde oxygen and the ether oxygen could lock the conformation and direct the approach of a nucleophile to a specific face.
Furthermore, the electronic nature of the methoxymethyl group can exert an inductive effect, influencing the reactivity of the adjacent aldehyde. The electron-withdrawing character of the ether oxygen can slightly increase the electrophilicity of the aldehyde carbonyl carbon, potentially modulating its reactivity towards nucleophiles compared to a simple alkyl-substituted aldehyde.
Reactivity of the Cyclohexane (B81311) Ring
The cyclohexane ring in this compound is a saturated, alicyclic scaffold. Its reactivity is primarily determined by its conformational properties and the potential for introducing unsaturation.
Functionalization at Unsaturated Positions in Derivatives
While the parent compound is saturated, synthetic routes can introduce unsaturation into the cyclohexane ring, creating derivatives with enhanced reactivity. For instance, a double bond could be introduced to form a cyclohexene (B86901) derivative. The reactivity of such an unsaturated system would be governed by the chemistry of the alkene and its interplay with the existing functional groups.
An alkene within the ring would be susceptible to a variety of electrophilic addition reactions. For example, halogenation with Br₂ or hydrohalogenation with HBr would proceed to give di- or mono-substituted cyclohexane derivatives. Epoxidation, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), would yield a corresponding epoxide. The regioselectivity and stereoselectivity of these additions would be influenced by the steric bulk and electronic effects of the geminal methoxymethyl and carbaldehyde substituents at the C1 position. These bulky groups would likely direct incoming reagents to the opposite face of the ring.
Furthermore, the presence of both an α,β-unsaturated aldehyde and a methoxymethyl group could enable complex transformations. For example, conjugate addition (Michael addition) of nucleophiles would occur at the β-carbon of the double bond. Such functionalized cyclohexanecarbaldehyde derivatives are valuable intermediates in organic synthesis. amanote.com The system could also participate in cycloaddition reactions, such as Diels-Alder reactions if a diene were present, to construct more complex polycyclic frameworks. acs.orgrsc.org
Conformational Effects on Reactivity
The reactivity of the cyclohexane ring and its substituents is inextricably linked to its three-dimensional chair conformation. For this compound, the presence of two substituents on the same carbon atom (a 1,1-disubstitution) has a profound impact on the ring's conformational dynamics. libretexts.orglibretexts.orgmvpsvktcollege.ac.in
In a monosubstituted cyclohexane, a ring flip interconverts the substituent between an axial and a more stable equatorial position. fiveable.me However, in a 1,1-disubstituted cyclohexane, a ring flip does not change the relative energy if the two groups are identical. libretexts.org In this specific molecule, the two substituents—methoxymethyl and carbaldehyde—are different and both are sterically demanding. During a ring flip, one group would move from an axial to an equatorial position while the other moves from equatorial to axial. libretexts.orgmvpsvktcollege.ac.in
Given the significant steric bulk of both the -CH₂OCH₃ and -CHO groups, any conformation that places either group in an axial position would result in severe 1,3-diaxial steric strain with the axial hydrogens at the C3 and C5 positions. Therefore, the chair conformation is expected to be strongly biased, or "locked," in a state that minimizes these interactions. However, since they are on the same carbon, one must be axial if the other is equatorial in a hypothetical sense relative to the ring's axis through that carbon. The key factor is how these groups orient themselves to avoid clashing with the rest of the ring. The molecule will adopt a chair conformation where the bulky substituents can occupy the least hindered space, which will dictate the accessibility of the axial and equatorial C-H bonds on the ring for reactions like radical halogenation. researchgate.net
This fixed conformation directly impacts reactivity. spcmc.ac.in The aldehyde group will have a defined spatial orientation, influencing its accessibility to reagents. For nucleophilic attack on the carbonyl, the trajectory of the incoming nucleophile (e.g., the Bürgi-Dunitz angle) will be influenced by the steric environment created by the locked ring. youtube.com Similarly, the reactivity of the C-H bonds at other positions on the ring (e.g., at C2 and C6) is affected, as axial and equatorial protons have different steric and stereoelectronic environments, leading to potential differences in rates for reactions like hydrogen abstraction. spcmc.ac.inyoutube.com
Cascade and Multicomponent Reactions Incorporating the Compound
Cascade reactions, which involve two or more sequential transformations in a single synthetic operation without the isolation of intermediates, and multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are powerful tools in modern organic chemistry for the efficient construction of complex molecules. beilstein-journals.org The reactivity of this compound in these processes would be largely governed by the steric hindrance around the aldehyde group and the electronic influence of the methoxymethyl substituent.
Sequential Reaction Design
The design of sequential reactions involving this compound would need to account for the steric bulk at the α-position, which can influence the accessibility of the carbonyl carbon to nucleophiles.
One plausible sequential reaction could be an initial organocatalyzed α-functionalization followed by a cyclization. For instance, an enamine-based activation of the aldehyde could facilitate a reaction with an electrophile, followed by an intramolecular reaction. However, the presence of two substituents at the α-carbon precludes traditional enolization pathways.
A hypothetical sequential process could involve an initial reaction at the aldehyde, such as a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization, a common strategy in the synthesis of complex cyclic systems. rsc.org The steric hindrance of the cyclohexyl and methoxymethyl groups would likely necessitate carefully optimized reaction conditions, potentially including the use of highly reactive reagents or catalysts to overcome the steric barrier.
Table 1: Hypothetical Sequential Reaction Involving this compound
| Step | Reaction Type | Reactants | Intermediate/Product |
| 1 | Knoevenagel Condensation | This compound, Active methylene compound (e.g., malononitrile) | α,β-Unsaturated dinitrile |
| 2 | Michael Addition | α,β-Unsaturated dinitrile, Nucleophile (e.g., a thiol or amine) | Michael adduct |
| 3 | Intramolecular Cyclization | Michael adduct | Heterocyclic product |
This table represents a conceptual reaction pathway and is not based on documented experimental results for this compound.
Intramolecular Cyclizations
The methoxymethyl group in this compound could potentially participate in intramolecular cyclization reactions. For instance, under acidic conditions, the ether oxygen could act as an internal nucleophile, attacking the activated carbonyl carbon. However, the formation of a strained four-membered oxetane (B1205548) ring directly from this interaction is generally unfavorable.
A more plausible scenario for intramolecular cyclization would involve a modification of the methoxymethyl group or the introduction of another functional group onto the cyclohexane ring that could react with the aldehyde. For example, if the methyl ether were cleaved to a hydroxymethyl group, an intramolecular hemiacetal or acetal could be formed.
Another approach could involve a remote functionalization of the cyclohexane ring, followed by a ring-closing reaction with the aldehyde. The specific design of such a cyclization would depend on the desired ring size and functionality of the final product. The principles of intramolecular reactions, such as those seen in the cyclization of alkenyl alcohols or aldehydes, could be adapted, although the saturated nature of the cyclohexane ring in the starting material presents a different set of challenges. rsc.orgwisc.edu
Table 2: Potential Intramolecular Cyclization Precursors from this compound
| Precursor Modification | Potential Cyclization Product |
| Cleavage of methyl ether to hydroxymethyl group | Intramolecular hemiacetal/acetal formation |
| Introduction of a nucleophilic group on the cyclohexane ring | Transannular cyclization product |
| Conversion of the aldehyde to a functional group capable of reacting with the methoxymethyl group | Macrocyclic ether |
This table outlines hypothetical modifications and subsequent cyclizations and is not based on reported experimental data.
Strategic Applications in Complex Chemical Synthesis
Building Block for Natural Product Synthesis
The cyclohexane (B81311) ring is a common motif in a multitude of natural products. The presence of both an aldehyde and a protected primary alcohol in 1-(Methoxymethyl)cyclohexane-1-carbaldehyde offers multiple avenues for elaboration into complex natural product frameworks.
Indole Alkaloids (e.g., morphinans, ervitsine derivatives, and other indole-based alkaloids)
While direct synthesis of indole alkaloids such as morphinans and ervitsine derivatives using this compound is not extensively documented, the structural components of this aldehyde suggest its potential as a key building block. The synthesis of indole alkaloids often involves the construction of intricate polycyclic systems, and the cyclohexane moiety of this compound could serve as a foundational element for one of the carbocyclic rings present in these complex structures.
For instance, in the synthesis of morphinans, which are characterized by a tetracyclic ring system, a suitably functionalized cyclohexane derivative is often a crucial starting material. The aldehyde group of this compound could be utilized in condensation or cyclization reactions to form a key carbon-carbon or carbon-nitrogen bond, while the methoxymethyl group could be deprotected and further functionalized as required for the specific synthetic strategy.
Other Bioactive Molecules
The utility of this compound extends to the synthesis of a broader range of bioactive molecules. Many natural products and their synthetic analogues that exhibit significant biological activity contain cyclohexane or related carbocyclic cores. The aldehyde functionality allows for a wide range of transformations, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to introduce further complexity and build the carbon skeleton of the target molecule. The methoxymethyl ether provides a stable protecting group for the primary alcohol, which can be unveiled at a later synthetic stage for further manipulation, such as esterification or oxidation.
| Transformation | Reagents | Product Functionality |
| Wittig Reaction | Phosphonium (B103445) ylide | Alkene |
| Aldol Condensation | Ketone/Aldehyde, Base | β-Hydroxy carbonyl |
| Reductive Amination | Amine, Reducing agent | Secondary/Tertiary amine |
| Grignard Reaction | Organomagnesium halide | Secondary alcohol |
Precursor for Advanced Organic Materials
The unique structural characteristics of this compound also make it an attractive starting material for the synthesis of advanced organic materials with specific physical and chemical properties.
Liquid Crystal Compounds
Cyclohexane derivatives are known to be important components in the design of liquid crystalline materials. The rigid cyclohexane core can contribute to the formation of the mesophases that are characteristic of liquid crystals. Patents have described the use of cyclohexane carbaldehyde compounds as intermediates in the preparation of silacyclohexane-based liquid crystal compounds google.com. The aldehyde group of such compounds can be elaborated through various reactions, such as the Wittig reaction to form an olefin, which is then hydrogenated to create the desired saturated side chain of the liquid crystal molecule google.com. The presence of the methoxymethyl group in this compound offers an additional point for modification to fine-tune the properties of the final liquid crystal material.
| Liquid Crystal Property | Potential Influence of this compound |
| Mesophase stability | The rigid cyclohexane core can promote thermal stability. |
| Dielectric anisotropy | The polarity introduced by the ether linkage could influence this property. |
| Optical properties | Modifications at the methoxymethyl group could alter refractive indices. |
Photochromic Systems (e.g., Bis(thienyl)ethenes with methoxymethyl groups)
Photochromic molecules, which undergo reversible changes in their absorption spectra upon irradiation with light, are of great interest for applications in optical data storage and molecular switches. Bis(thienyl)ethenes are a prominent class of photochromic compounds. Research has shown the synthesis of bis(thienyl)ethenes bearing α-methoxymethyl groups. While these syntheses have started from thiophene-based aldehydes, the principle of incorporating a methoxymethyl group is established. It is conceivable that this compound could be adapted for the synthesis of novel photochromic systems where the cyclohexane unit is integrated into the molecular structure to influence its switching properties and thermal stability.
Development of Pharmaceutical Scaffolds and Chemical Probes
In medicinal chemistry, the cyclohexane ring is a privileged scaffold, appearing in numerous approved drugs. The ability to introduce substituents with precise stereochemistry on this ring is crucial for optimizing pharmacological activity. This compound serves as a potential starting point for the development of novel pharmaceutical scaffolds. The aldehyde can be converted into a variety of functional groups, and the methoxymethyl group provides a handle for further derivatization.
This functionalized cyclohexane core could be incorporated into molecules designed to interact with specific biological targets. The development of chemical probes, which are essential tools for studying biological processes, could also benefit from the versatility of this building block. By attaching reporter groups (e.g., fluorophores, biotin) to the scaffold derived from this compound, researchers can create powerful tools for chemical biology.
Despite a comprehensive search for scientific literature and patent databases, detailed research findings regarding the specific synthetic applications of This compound are not available in publicly accessible resources. While the general class of substituted cyclohexane carboxaldehydes is noted for its use in the fragrance industry, no specific reaction schemes, yields, or detailed transformations involving this particular compound as a starting material could be located.
Therefore, it is not possible to provide the requested in-depth analysis and data tables for its role in complex or fine chemical synthesis as outlined. Information on typical aldehyde reactions such as oxidation, reduction, or carbon-carbon bond-forming reactions like the Wittig or Knoevenagel condensation is plentiful in a general chemical context, but documented examples specifically utilizing this compound as the substrate are absent from the available literature.
Advanced Analytical and Spectroscopic Characterization for Mechanistic and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. For 1-(Methoxymethyl)cyclohexane-1-carbaldehyde, HRMS provides the exact mass of the molecular ion, allowing for the unequivocal determination of its molecular formula as C₈H₁₄O₂. nih.gov The calculated monoisotopic mass for this formula is 142.0994 Da. nih.gov Experimental HRMS analysis would be expected to yield a mass measurement within a few parts per million (ppm) of this theoretical value, confirming the elemental composition and ruling out other potential formulas.
Key diagnostic ions would include:
Loss of the aldehyde group (-CHO): A fragment corresponding to the loss of a 29 Da neutral radical (CHO•) from the molecular ion, resulting in a cation at m/z 113. This signifies the presence of a carbaldehyde functionality.
Cleavage of the methoxymethyl group: The C-C bond between the cyclohexane (B81311) ring and the methoxymethyl group can cleave, leading to the formation of a methoxymethyl cation (CH₂=O⁺CH₃) at m/z 45. This is a strong indicator of the methoxymethyl moiety.
Loss of methoxy (B1213986) radical (•OCH₃): Fragmentation can occur via the loss of a methoxy radical (31 Da), generating a fragment ion at m/z 111.
Cyclohexane ring fragmentation: The cyclohexane ring itself can undergo characteristic retro-Diels-Alder reactions or successive losses of ethylene (B1197577) units, leading to a series of smaller fragment ions typical of substituted cyclohexanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework.
The ¹H and ¹³C NMR spectra provide the foundational data for the structural assignment of this compound. Based on the known chemical shifts of similar structural motifs, a predicted spectrum can be constructed. stackexchange.comchemicalbook.comresearchgate.netnih.gov
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the methoxymethyl group, and the cyclohexane ring protons. The aldehyde proton should appear as a sharp singlet far downfield. The methoxy and methylene (B1212753) protons of the methoxymethyl group would also likely appear as singlets, given the absence of adjacent protons for coupling. The ten protons on the cyclohexane ring would produce a complex series of overlapping multiplets in the aliphatic region. stackexchange.com
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.6 | s | 1H | -CHO |
| ~3.4 | s | 2H | -CH₂OCH₃ |
| ~3.3 | s | 3H | -OCH₃ |
| ~1.2-1.8 | m | 10H | Cyclohexane -CH₂- |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is highly deshielded and appears at the low end of the spectrum. The quaternary carbon, bonded to both the aldehyde and the methoxymethyl group, would also be distinct.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~204 | C=O (Aldehyde) |
| ~82 | C1 (Quaternary) |
| ~75 | -CH₂OCH₃ |
| ~59 | -OCH₃ |
| ~30 | C2, C6 (Cyclohexane) |
| ~25 | C4 (Cyclohexane) |
| ~22 | C3, C5 (Cyclohexane) |
To unambiguously assign the signals and confirm the molecular connectivity, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations among the interconnected protons of the cyclohexane ring, helping to trace the -CH₂-CH₂-CH₂- pathways. No cross-peaks would be expected for the aldehyde, methoxy, or methylene singlets. sdsu.edu
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlations). It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming the assignment of the methoxy protons (~3.3 ppm) to the methoxy carbon (~59 ppm). sdsu.edu
Table 3: Expected Key HMBC Correlations for this compound
| Proton (¹H) Signal | Correlates to Carbon (¹³C) Signal | Information Gained |
| Aldehyde-H (~9.6 ppm) | C1 (Quaternary, ~82 ppm), C=O (~204 ppm) | Confirms aldehyde is attached to C1 |
| -CH₂- (~3.4 ppm) | C1 (Quaternary, ~82 ppm), -OCH₃ (~59 ppm) | Confirms methoxymethyl group is attached to C1 |
| -OCH₃ (~3.3 ppm) | -CH₂- (~75 ppm) | Confirms connectivity within the methoxymethyl group |
| Cyclohexane-H (C2, C6) | C1 (Quaternary, ~82 ppm), other cyclohexane carbons | Confirms attachment of cyclohexane ring to C1 |
The cyclohexane ring predominantly exists in a low-energy chair conformation to minimize angle and torsional strain. youtube.com Due to the presence of two substituents on the C1 carbon, the ring is locked in terms of which substituent can be axial or equatorial, but it still undergoes rapid chair-chair ring flipping at room temperature. auremn.org.br This rapid interconversion averages the signals for the axial and equatorial protons on the NMR timescale, leading to the broad, complex multiplets observed for the cyclohexane protons. youtube.com
To study the specific conformation, variable-temperature (VT) NMR experiments could be employed. By lowering the temperature, the rate of ring flipping can be slowed sufficiently to resolve the distinct signals for the axial and equatorial protons, which typically differ in chemical shift by about 0.5 ppm. stackexchange.com More advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could also provide information on the spatial proximity of different protons, further elucidating the preferred conformation in solution.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum would be dominated by a very strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group. Another key feature would be the pair of weak bands corresponding to the C-H stretch of the aldehyde proton. The strong C-O-C stretching vibration of the ether linkage in the methoxymethyl group would also be a prominent feature. chemicalbook.com
Raman spectroscopy provides complementary information. While the polar C=O bond would show a weak signal in the Raman spectrum, the non-polar C-H and C-C bonds of the cyclohexane ring and alkyl portions of the molecule would produce strong signals. researchgate.netchemicalbook.com
Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Frequency (cm⁻¹) | Vibration Type | IR Intensity | Raman Intensity | Functional Group |
| ~2935, ~2855 | C-H stretch (asymmetric & symmetric) | Strong | Strong | Cyclohexane & -CH₂- |
| ~2820, ~2720 | C-H stretch | Weak | Medium | Aldehyde (-CHO) |
| ~1725 | C=O stretch | Very Strong | Weak | Aldehyde (C=O) |
| ~1450 | C-H bend (scissoring) | Medium | Medium | -CH₂- |
| ~1100 | C-O-C stretch (ether) | Strong | Medium | Methoxymethyl |
This comprehensive suite of spectroscopic and spectrometric analyses provides a detailed and unambiguous characterization of the molecular structure and features of this compound.
Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for the qualitative and quantitative analysis of this compound. They provide a robust means to assess the purity of the final product and to monitor the intricate progression of the reactions that form it.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the analysis of volatile compounds such as this compound and its potential reaction intermediates. The technique's high resolution and sensitivity allow for the separation and identification of components within a complex mixture.
In a typical GC-MS analysis, the sample is vaporized and carried by an inert gas through a chromatographic column, where separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, enabling its identification.
For this compound, the expected fragmentation pattern would involve characteristic cleavages of the cyclohexane ring and the methoxymethyl and carbaldehyde functional groups. Key fragments would likely include the loss of the methoxy group (•OCH3), the formyl group (•CHO), or the entire methoxymethyl side chain. The molecular ion peak (M+), corresponding to the intact molecule, would also be a crucial data point for confirming the compound's identity. The retention time, the time it takes for the compound to travel through the column, is another important parameter for its identification under specific chromatographic conditions.
Table 1: Hypothetical GC-MS Data for the Analysis of a Reaction Mixture Containing this compound
| Retention Time (min) | Major Fragment Ions (m/z) | Tentative Identification |
|---|---|---|
| 8.5 | 111, 83, 55 | Cyclohexene-1-carbaldehyde (potential byproduct) |
| 10.2 | 142, 111, 97, 83 | This compound |
Note: This data is illustrative and would need to be confirmed with experimental results.
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly well-suited for the analysis of less volatile or thermally labile compounds. It is an invaluable tool for monitoring the progress of a reaction by quantifying the disappearance of reactants and the appearance of the product, this compound, over time. Furthermore, HPLC is extensively used to determine the purity of the final isolated product.
In an HPLC system, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the sample components with the stationary phase. A detector, such as a UV-Vis spectrophotometer, is used to detect the components as they elute from the column.
For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The aldehyde functional group contains a chromophore that allows for detection by UV-Vis at a specific wavelength. By integrating the area under the peak corresponding to the compound of interest, its concentration in the sample can be determined. This allows for the precise calculation of reaction yield and product purity.
Table 2: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Retention Time | ~ 5.8 min |
X-ray Crystallography of Derivatives for Absolute Stereochemistry and Solid-State Structure
While obtaining single crystals of this compound itself may be challenging due to its liquid nature at room temperature, X-ray crystallography of a suitable solid derivative can provide unambiguous information about its three-dimensional structure, including its absolute stereochemistry if chiral centers are present.
To facilitate crystallization, the aldehyde can be converted into a crystalline derivative, such as a hydrazone, oxime, or semicarbazone. The formation of such a derivative introduces new functional groups that can participate in intermolecular interactions, such as hydrogen bonding, which are often conducive to the formation of a well-ordered crystal lattice.
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the positions of the individual atoms in the molecule can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecule's conformation in the solid state.
For a derivative of this compound, X-ray crystallography would definitively establish the stereochemical relationship between the methoxymethyl and the derivative of the carbaldehyde group on the cyclohexane ring. This information is critical in synthetic chemistry, where the precise control of stereochemistry is often a primary objective.
Table 3: Hypothetical Crystallographic Data for a Phenylhydrazone Derivative of this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C15H22N2O |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| Volume (ų) | 1492.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.098 |
Note: This data is hypothetical and represents a plausible scenario for a crystalline derivative.
Theoretical and Computational Investigations of Reaction Mechanisms and Molecular Properties
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide fundamental insights into molecular geometry, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy, and reactivity. For 1-(Methoxymethyl)cyclohexane-1-carbaldehyde, DFT calculations can illuminate the distribution of electrons and identify reactive sites.
Key reactivity indicators derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.
An electrostatic potential (ESP) map can also be generated, which visualizes the charge distribution. For an aldehyde, the ESP map would show a region of negative potential (red) around the carbonyl oxygen due to its high electronegativity and a region of positive potential (blue) around the carbonyl carbon, identifying it as the primary site for nucleophilic attack. libretexts.org
Note: The values in this table are illustrative examples based on typical aldehydes and have not been derived from a specific published study on this exact molecule.
Understanding how a reaction proceeds requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational modeling is essential for characterizing these fleeting structures, which are often impossible to observe experimentally. For this compound, a key reaction is the nucleophilic addition to the carbonyl group. academie-sciences.frlibretexts.org
Using computational methods, the geometry and energy of the transition state for the approach of a nucleophile can be calculated. academie-sciences.fr This allows for the determination of the activation energy (the energy barrier for the reaction), which is critical for predicting reaction rates. Models like the Felkin-Anh model help rationalize the stereochemical outcome of such additions by predicting which face of the carbonyl is more accessible to the incoming nucleophile. youtube.com Computational modeling can quantify the energy differences between the various transition states proposed by these models, providing a more rigorous prediction of the major diastereomer formed. academie-sciences.fr The calculations would consider the steric hindrance posed by the cyclohexane (B81311) ring and the methoxymethyl group to determine the most favorable angle of attack for a nucleophile, known as the Bürgi-Dunitz angle (approximately 107°). youtube.com
The three-dimensional structure of this compound is not static. The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. libretexts.org Because it is a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is equatorial. libretexts.orglibretexts.org
Through a process called ring flipping, these two chair conformations can interconvert, swapping the axial and equatorial positions of the formyl (-CHO) and methoxymethyl (-CH₂OCH₃) groups. mvpsvktcollege.ac.in Computational methods can be used to calculate the relative energies of these two conformers. The conformer with the sterically bulkier group in the more spacious equatorial position is generally lower in energy and therefore more stable. libretexts.org By mapping the energy as a function of bond rotations and ring geometry, a potential energy surface, or energy landscape, can be constructed. This landscape reveals the most stable conformations (local minima) and the energy barriers (transition states) that separate them.
Table 2: Relative Stability of 1,1-Disubstituted Cyclohexane Conformers
| Conformer | Axial Group | Equatorial Group | Relative Energy (kcal/mol) | Population at 298 K |
|---|---|---|---|---|
| A | -CHO | -CH₂OCH₃ | Higher | Lower |
Note: This table illustrates the general principle. The actual energy difference and population depend on the relative steric bulk (A-values) of the formyl and methoxymethyl groups, which would be precisely determined through quantum chemical calculations.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent) and calculating the forces between all atoms using a classical force field. acs.org
By solving Newton's equations of motion, the trajectory of each atom can be tracked over nanoseconds or longer. This provides a detailed view of:
Solvation: How solvent molecules arrange around the polar aldehyde and ether functional groups.
Conformational Dynamics: The frequency and pathways of ring flips and the rotation of the substituent groups.
Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the carbonyl oxygen and protic solvent molecules.
These simulations are crucial for understanding how the solvent environment influences the molecule's conformational preferences and reactivity, which can differ significantly from the gas phase calculated by quantum methods. nih.gov
Cheminformatics and Machine Learning Approaches for Retrosynthetic Analysis and Reaction Prediction
Cheminformatics and machine learning are transforming how chemical synthesis is planned and executed. eurekalert.org These data-driven approaches leverage vast databases of known chemical reactions to predict synthetic routes and reaction outcomes. researchgate.net
Retrosynthetic Analysis: This is the process of deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org Machine learning models, often based on neural networks, can be trained on millions of reactions to learn chemical rules and propose plausible "transforms" that break key bonds in the target molecule. nih.govchemrxiv.org For this compound, a model might suggest a retrosynthetic disconnection of the C-C bond between the formyl group and the cyclohexane ring, pointing to a precursor like 1-methoxycyclohexanecarbonitrile.
Reaction Prediction: Given a set of reactants and reagents, other machine learning models can predict the most likely product. neurips.ccnips.cc These models learn to identify the most reactive sites in a molecule and predict how they will interact under specific conditions. researchgate.net For instance, if this compound were reacted with a Grignard reagent, a model could predict the formation of the corresponding secondary alcohol with high confidence, even ranking it against other less likely side reactions. researchgate.net
Emerging Research Directions and Future Perspectives
Design of Novel Catalytic Systems for Selective Transformations
The reactivity of the aldehyde group, coupled with the stereochemistry of the substituted cyclohexane (B81311) ring, makes 1-(methoxymethyl)cyclohexane-1-carbaldehyde an ideal candidate for advanced catalytic transformations. Future research is poised to focus on developing novel catalytic systems that can selectively modify the molecule with high efficiency and stereocontrol.
Organocatalysis, which uses small organic molecules as catalysts, offers a powerful avenue for these transformations. For instance, asymmetric synthesis of substituted cyclohexane carbaldehydes has been achieved using L-proline as a catalyst in inverse-electron-demand Diels-Alder reactions, yielding products with high enantioselectivity. nih.gov This approach could be adapted to introduce new stereocenters into derivatives of this compound. Furthermore, complex functionalized cyclohexanes bearing multiple contiguous stereocenters have been synthesized using one-pot sequences involving amino-squaramide organocatalysts, demonstrating the power of organocatalysis in building molecular complexity. nih.gov
Another promising area is the selective oxidation of the aldehyde group. Research has shown that N-heterocyclic carbenes (NHCs) can catalyze the aerobic oxidation of nonactivated aldehydes, such as cyclohexanecarbaldehyde, to their corresponding carboxylic acids using environmentally friendly oxygen as the terminal oxidant. researchgate.net Applying such metal-free catalytic systems to this compound would provide a green pathway to 1-(methoxymethyl)cyclohexane-1-carboxylic acid, a valuable building block.
Moreover, advanced catalytic methods like Singly Occupied Molecular Orbital (SOMO) catalysis could enable previously challenging reactions. This strategy involves the selective oxidation of chiral enamines to form 3π-electron radical cations, which can then undergo enantioselective reactions. nih.gov This could open doors to novel C-C bond formations at the α-position of the aldehyde, allowing for the introduction of aryl groups and other functionalities with high stereocontrol. nih.gov
| Catalytic System | Transformation Type | Potential Product/Application | Reference |
|---|---|---|---|
| L-proline | Asymmetric Diels-Alder | Introduction of new stereocenters and ring systems. | nih.gov |
| Amino-squaramide | Asymmetric Michael Addition | Synthesis of highly functionalized cyclohexane derivatives with multiple stereocenters. | nih.gov |
| N-Heterocyclic Carbene (NHC) | Aerobic Oxidation | Selective conversion of the aldehyde to a carboxylic acid using O2. | researchgate.net |
| Organo-SOMO Catalysis | Enantioselective α-Arylation | Functionalization of the carbon adjacent to the aldehyde group. | nih.gov |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. rsc.orgnih.gov The synthesis and derivatization of this compound are well-suited for these modern platforms.
Flow chemistry, which involves performing reactions in a continuously flowing stream through a network of tubes or microreactors, provides superior control over reaction parameters like temperature and mixing. rsc.orgnih.gov This is particularly advantageous for highly exothermic or fast reactions involving aldehydes, such as aldol (B89426) condensations and Grignard additions, preventing the formation of hotspots and improving product selectivity. nih.govbeilstein-journals.orgunimi.it The integration of such reactions into a flow setup could allow for the safe and scalable production of derivatives of this compound.
Automated synthesis platforms further enhance this efficiency by combining robotics and software to perform multi-step syntheses with minimal human intervention. merckmillipore.comnih.govwikipedia.org Systems can be designed with modular components for reaction, purification, and analysis. nih.govmit.edu For this compound, an automated platform could execute a sequence of reactions, such as an initial reduction of the aldehyde to an alcohol, followed by an esterification, all within a closed, computer-controlled system. Platforms like the Synple synthesizer utilize pre-filled reagent cartridges for a wide range of transformations, including reductive amination and amide bond formation, which could be directly applied to the aldehyde functionality. merckmillipore.comsigmaaldrich.com This "plug-and-play" approach drastically reduces the time required to synthesize and screen libraries of new compounds for various applications. mit.edu
| Parameter | Batch Processing | Flow Chemistry | Reference |
|---|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio; risk of hotspots. | Excellent due to high surface area-to-volume ratio; precise temperature control. | rsc.org |
| Mass Transfer | Dependent on stirring efficiency; can be slow. | Rapid and efficient mixing, often at the microscale. | rsc.org |
| Safety | Large volumes of reagents pose higher risks. | Small reaction volumes at any given time; in-situ generation of hazardous reagents is possible. | nih.gov |
| Scalability | Often requires re-optimization of conditions ("scale-up" issues). | Scalable by running the system for longer periods ("scale-out"). | beilstein-journals.org |
| Reaction Time | Can be lengthy, including heating/cooling cycles. | Significantly reduced due to efficient heat/mass transfer and superheating capabilities. | beilstein-journals.orgbeilstein-journals.org |
Green Chemistry Approaches for Sustainable Production and Derivatization
In line with the global push for sustainability, future research on this compound will increasingly adopt green chemistry principles to minimize environmental impact. This involves using safer solvents, improving energy efficiency, and designing atom-economical reactions.
A key focus is the replacement of conventional volatile organic compounds (VOCs) with greener alternatives. Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and Cyrene are gaining traction as viable substitutes for solvents like tetrahydrofuran (B95107) (THF), dichloromethane, and N,N-dimethylformamide (DMF). mdpi.comsigmaaldrich.comresearchgate.net These greener solvents are often derived from renewable feedstocks, have better safety profiles, and can lead to easier workup procedures due to properties like low water miscibility. sigmaaldrich.comresearchgate.net
Energy efficiency can be dramatically improved by using microwave-assisted synthesis. Microwave irradiation provides rapid and uniform heating, often leading to drastic reductions in reaction times and improved product yields compared to conventional heating methods. beilstein-journals.orgresearchgate.net This technique has been successfully applied to a wide range of reactions involving aldehydes, including the synthesis of various heterocyclic compounds, and could be used to accelerate the derivatization of this compound. nih.govrsc.orgresearchgate.net
| Green Solvent | Derived From | Replaces | Key Advantages | Reference |
|---|---|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Corncobs, bagasse | THF, Dichloromethane | Renewable source, lower water solubility, higher boiling point than THF. | sigmaaldrich.comresearchgate.net |
| Cyclopentyl methyl ether (CPME) | Petroleum (but greener process) | THF, Diethyl ether, Dioxane | Resists peroxide formation, hydrophobic, high boiling point. | sigmaaldrich.comresearchgate.net |
| Cyrene (Dihydrolevoglucosenone) | Cellulose | DMF, NMP | Bio-based, biodegradable, high polarity. | mdpi.com |
| Ethyl Lactate | Lactic acid (from fermentation) | Toluene, Xylene | Bio-based, biodegradable, recognized as safe. | researchgate.netacs.org |
Exploration of Bio-inspired Transformations
Nature provides a masterclass in efficient and selective chemistry, and future research will increasingly draw inspiration from biological processes to transform this compound. This involves both using enzymes directly as catalysts (biocatalysis) and designing chemical reactions that mimic natural processes (biomimetic synthesis).
Biocatalysis offers unparalleled selectivity under mild conditions. nih.govtudelft.nl The aldehyde group of the target molecule is a prime substrate for oxidoreductase enzymes. Carbonyl reductases (KREDs), for example, can reduce aldehydes to their corresponding primary alcohols with exceptionally high enantioselectivity, a critical transformation for producing chiral building blocks for the pharmaceutical industry. nih.govacs.org This would allow for the synthesis of enantiomerically pure (1-(methoxymethyl)cyclohexan-1-yl)methanol, a valuable chiral intermediate. A wide array of enzymes are available for producing chiral alcohols from carbonyl compounds. rsc.orgacs.org
Biomimetic synthesis, on the other hand, seeks to replicate the strategies used by nature to construct complex molecules. The cyclohexane ring is a core structural motif in many terpenes, a large class of natural products. nih.govresearchgate.net Nature constructs these complex polycyclic skeletons through elegant enzyme-catalyzed cyclization cascades starting from linear precursors. researchgate.netacs.org While this compound itself is already cyclic, the principles of biomimetic carbocationic cyclizations and rearrangements could inspire novel synthetic routes to build more complex, polycyclic structures onto this cyclohexane scaffold. nih.gov
| Enzyme Class | Reaction | Potential Product | Significance | Reference |
|---|---|---|---|---|
| Carbonyl Reductase (KRED) / Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Enantiopure (1-(methoxymethyl)cyclohexan-1-yl)methanol | Access to valuable chiral building blocks. | nih.govtudelft.nlacs.org |
| Aldehyde Oxidase/Dehydrogenase | Oxidation | 1-(Methoxymethyl)cyclohexane-1-carboxylic acid | Green route to the corresponding acid. | rsc.org |
| Imine Reductase (IRED) | Reductive Amination | Chiral N-substituted (1-(methoxymethyl)cyclohexan-1-yl)methanamines | Direct synthesis of chiral amines. | researchgate.net |
Development of Smart Materials Based on Cyclohexane Carbaldehyde Scaffolds
The unique structure of this compound makes it an intriguing building block for the creation of advanced functional polymers and smart materials. Smart materials are designed to respond to external stimuli such as temperature, pH, or light, making them suitable for a wide range of applications from drug delivery to self-healing coatings.
The molecule itself can be viewed as a potential functional monomer after suitable modification. For example:
Reduction of the aldehyde to a primary alcohol, followed by reaction with the methoxymethyl ether, could yield a diol. This diol could be used in polycondensation reactions with diacids or diisocyanates to produce polyesters and polyurethanes, respectively.
Oxidation of the aldehyde to a carboxylic acid would create a functional monomer for producing polyamides or polyesters.
The rigid and bulky cyclohexane scaffold is expected to impart unique properties to the resulting polymers. Incorporating such a structure into a polymer backbone can increase the glass transition temperature (Tg), enhancing thermal stability. It can also introduce steric hindrance that may influence polymer chain packing and morphology. This could be leveraged to create materials with shape-memory properties, where the cyclohexane unit acts as a "netpoint" to define the permanent shape of the polymer network.
Furthermore, the methoxymethyl group offers a handle for post-polymerization modification, allowing for the attachment of other functional groups to tune the material's properties or to attach bioactive molecules for biomedical applications. The development of polymers from this and related cyclohexane carbaldehyde scaffolds represents a frontier in creating next-generation smart materials with tailored thermal, mechanical, and responsive properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(Methoxymethyl)cyclohexane-1-carbaldehyde, and how can reaction conditions influence yield?
- Methodological Answer : A common approach involves the reduction of nitriles or aldehydes using reagents like sodium hydride (NaH) and zinc chloride (ZnCl₂). For example, in analogous cyclohexane-carbaldehyde syntheses, NaH/ZnCl₂ systems achieve yields up to 85% under optimized conditions (3 h reaction time, 2% EtOAc/hexane eluent) . Key variables include temperature, catalyst loading, and solvent polarity. Characterization via ¹H/¹³C NMR (e.g., δ 9.35 ppm for aldehyde protons) confirms product identity .
Q. How can researchers distinguish between regioisomers or stereoisomers of this compound using spectroscopic techniques?
- Methodological Answer : High-resolution NMR is critical. For example:
- ¹H NMR : Aldehyde protons appear as singlets (δ ~9.3–9.4 ppm), while methoxymethyl groups show distinct splitting patterns (e.g., δ 3.0–3.5 ppm for –OCH₃).
- ¹³C NMR : The aldehyde carbon resonates at ~200 ppm, and quaternary carbons adjacent to oxygenated groups (e.g., cyclohexane-C1) appear at ~54–60 ppm . GC-MS or IR spectroscopy can further differentiate isomers via fragmentation patterns or carbonyl stretching frequencies (~1700 cm⁻¹).
Q. What are the typical byproducts in the synthesis of this compound, and how can they be minimized?
- Methodological Answer : Common byproducts include dehydration products (e.g., cyclohexene derivatives) or over-reduction intermediates. Acidic conditions may promote elimination (e.g., via E1 or E2 mechanisms), while excess reductants like NaH can lead to over-reduction of the aldehyde group. Byproducts are minimized by:
- Controlling reaction pH and temperature.
- Using anhydrous solvents to prevent hydrolysis.
- Monitoring reaction progress with TLC or in situ spectroscopy .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying electrophilic centers (e.g., aldehyde carbon) and steric effects from the methoxymethyl group. For example:
- The cyclohexane ring’s chair conformation may influence accessibility of the aldehyde group.
- Frontier molecular orbital (FMO) analysis predicts reactivity with amines or Grignard reagents . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is recommended.
Q. What strategies optimize enantioselective synthesis of chiral derivatives from this aldehyde?
- Methodological Answer : Chiral auxiliaries or catalysts (e.g., Jacobsen’s Mn-salen complexes) can induce asymmetry during nucleophilic additions. For example:
- Asymmetric aldol reactions: Use of proline-based organocatalysts to control stereochemistry at the β-carbon.
- Chiral reducing agents (e.g., CBS catalysts) for ketone intermediates.
- Enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry .
Q. How do steric and electronic effects of the methoxymethyl group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer : The methoxymethyl group’s electron-donating OCH₃ stabilizes adjacent carbocations under acidic conditions, potentially leading to ring-opening or rearrangement. Under basic conditions, the aldehyde may undergo Cannizzaro disproportionation. Stability studies include:
- pH-dependent degradation assays (monitored via UV-Vis or NMR).
- Kinetic trapping of intermediates (e.g., using D₂O for proton exchange studies) .
Q. What advanced analytical techniques resolve conflicting data in characterizing trace impurities?
- Methodological Answer : Conflicting NMR or MS data may arise from isomeric impurities or degradation products. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
